molecular formula C16H21NO4S2 B2494102 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide CAS No. 1448071-05-3

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide

Cat. No.: B2494102
CAS No.: 1448071-05-3
M. Wt: 355.47
InChI Key: MZQKXTGSJXHTAS-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide is a complex organic compound that features a thiophene ring, a methoxy group, and a propoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which undergoes functionalization to introduce the methoxy and ethyl groups. This is followed by sulfonamide formation through the reaction of the intermediate with 4-propoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group results in the corresponding amine.

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(thiophen-2-yl)ethyl)-4-propoxybenzenesulfonamide
  • N-(2-methoxy-2-(furan-3-yl)ethyl)-4-propoxybenzenesulfonamide
  • N-(2-methoxy-2-(pyridin-3-yl)ethyl)-4-propoxybenzenesulfonamide

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide is unique due to the specific positioning of the thiophene ring and the methoxy group, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-3-9-21-14-4-6-15(7-5-14)23(18,19)17-11-16(20-2)13-8-10-22-12-13/h4-8,10,12,16-17H,3,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQKXTGSJXHTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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